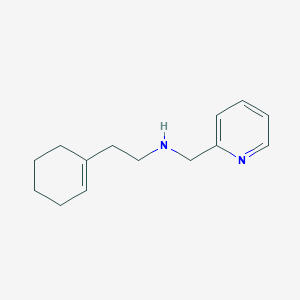![molecular formula C20H20ClNO3 B275975 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B275975.png)
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is a chemical compound that has been synthesized for scientific research purposes. The compound is also known as F 13640 and has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is not fully understood. However, it has been suggested that the compound acts on the serotonergic and noradrenergic systems in the brain, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine has anti-inflammatory and anti-nociceptive effects in animal models. The compound has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, it has been suggested that the compound may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine in lab experiments is its potential therapeutic applications. However, a limitation of using this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound for human use.
Future Directions
There are several future directions for research on 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to study the compound's mechanism of action in more detail. Additionally, more research is needed to determine the safety and efficacy of this compound for human use. Finally, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While more research is needed to fully understand this compound, it has the potential to be a valuable tool in the development of new treatments for a variety of conditions.
Synthesis Methods
The synthesis of 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine involves several steps. The first step is the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(4-hydroxy-3-methoxybenzyl) ethanol. This intermediate is then reacted with furan-2-ylmethylamine to form the final compound.
Scientific Research Applications
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-nociceptive effects in animal models. The compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
Molecular Formula |
C20H20ClNO3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20ClNO3/c1-23-20-11-15(12-22-13-17-6-4-10-24-17)8-9-19(20)25-14-16-5-2-3-7-18(16)21/h2-11,22H,12-14H2,1H3 |
InChI Key |
QAQBAEYAESZNHQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275892.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B275893.png)
![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B275894.png)
![N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275897.png)
![N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275900.png)
![2-({3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275901.png)
![(2-chlorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275904.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine](/img/structure/B275905.png)
![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)

![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol](/img/structure/B275913.png)
